molecular formula C14H10O4S B12225380 5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one

5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one

Cat. No.: B12225380
M. Wt: 274.29 g/mol
InChI Key: YDMCWSFCZQIDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one is a complex organic compound with a unique structure that includes a benzoxathiol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and differentiation. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-hydroxy-7-(4-methoxyphenyl)-2H-1,3-benzoxathiol-2-one apart from these similar compounds is its unique benzoxathiol ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

5-hydroxy-7-(4-methoxyphenyl)-1,3-benzoxathiol-2-one

InChI

InChI=1S/C14H10O4S/c1-17-10-4-2-8(3-5-10)11-6-9(15)7-12-13(11)18-14(16)19-12/h2-7,15H,1H3

InChI Key

YDMCWSFCZQIDSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3

Origin of Product

United States

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